molecular formula C15H17ClN8O6S4 B133707 Cefmatilen hydrochloride hydrate CAS No. 154776-45-1

Cefmatilen hydrochloride hydrate

Cat. No.: B133707
CAS No.: 154776-45-1
M. Wt: 569.1 g/mol
InChI Key: LBWIJMWZWJRRMO-AWXOXGPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Cefmatilen hydrochloride hydrate, a novel cephalosporin antibiotic, exhibits significant biological activity against a range of bacterial pathogens. This article delves into its mechanism of action, efficacy, safety profiles, and comparative studies with other antibiotics.

Overview of this compound

This compound (S-1090) is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining cell integrity.

Cefmatilen functions primarily through the inhibition of PBPs, leading to disruption in the synthesis of the bacterial cell wall. This action results in bacterial lysis and death, making it effective against various pathogens including:

  • Streptococcus pyogenes
  • Neisseria gonorrhoeae
  • Escherichia coli

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

Bacterial Strain Sensitivity
Streptococcus pyogenesHighly sensitive
Neisseria gonorrhoeaeHighly sensitive
Escherichia coliModerately sensitive
Staphylococcus aureusSensitive

Toxicity Studies

This compound has undergone extensive toxicity evaluations in animal models. Notable findings from one- and three-month oral dose toxicity studies in beagle dogs and rats include:

  • No observed deaths in all treated groups.
  • Common side effects included soft feces, reddish-brown feces due to chelation products, and abdominal distention.
  • The highest no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day for rats over one month and 1000 mg/kg/day over three months.

Summary of Toxicity Findings

Study Duration Species Dose (mg/kg/day) NOAEL (mg/kg/day) Key Observations
One MonthRats80, 200, 500, 12501250Soft feces, abdominal distention
Three MonthsRats100, 300, 10001000Cecal enlargement, increased liver enzyme activity
One MonthBeagle Dogs25, 100, 400400Reddish-brown feces
Three MonthsBeagle Dogs25, 100, 400100Cystitis observed at higher doses

Genotoxicity Assessment

Genotoxicity studies indicated that this compound does not induce significant genetic mutations or chromosomal aberrations. Testing involved reverse mutation assays with various bacterial strains and chromosomal aberration tests on cultured cells.

Comparative Analysis with Other Antibiotics

Cefmatilen's unique profile is compared with other cephalosporins such as Cefepime and Ceftriaxone. While all these antibiotics share similar mechanisms of action, Cefmatilen demonstrates a broader spectrum of activity against specific pathogens like Streptococcus pyogenes.

Comparison Table

Antibiotic Gram-positive Activity Gram-negative Activity
CefmatilenHighHigh
CefepimeModerateVery High
CeftriaxoneModerateVery High

Case Studies

Several clinical observations have highlighted the effectiveness of Cefmatilen in treating infections caused by resistant strains. For instance:

  • A case involving a patient with severe gonococcal infection demonstrated rapid resolution of symptoms following treatment with Cefmatilen.
  • In a study involving patients with Streptococcus pyogenes infections, Cefmatilen showed a high cure rate with minimal side effects.

Properties

CAS No.

154776-45-1

Molecular Formula

C15H17ClN8O6S4

Molecular Weight

569.1 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1

InChI Key

LBWIJMWZWJRRMO-AWXOXGPMSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.